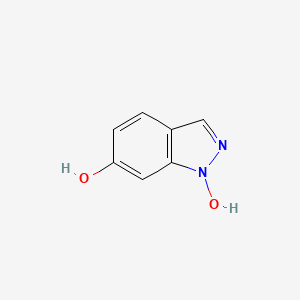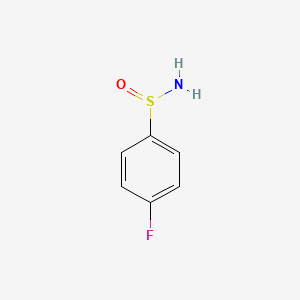
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is a synthetic organic compound that belongs to the class of fatty acids. It is characterized by the presence of an indole ring, a trifluoromethyl group, and an isopropyl ester. This compound is known for its unique chemical properties, including its high affinity for water and its ability to be absorbed by the human colonic mucosa .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid with isopropanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are common practices to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoic acid.
Reduction: 4,4,4-trifluoro-3-(1H-indol-3-yl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid: The parent acid form of the compound.
4,4,4-Trifluoro-3-(1H-indol-3-yl)butyric acid ethyl ester: An ester derivative with an ethyl group instead of an isopropyl group.
4-(1H-Indol-3-yl)butanoic acid: A similar compound without the trifluoromethyl group.
Uniqueness
Isopropyl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in applications requiring these characteristics .
Properties
Molecular Formula |
C15H16F3NO2 |
|---|---|
Molecular Weight |
299.29 g/mol |
IUPAC Name |
propan-2-yl 4,4,4-trifluoro-3-(1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C15H16F3NO2/c1-9(2)21-14(20)7-12(15(16,17)18)11-8-19-13-6-4-3-5-10(11)13/h3-6,8-9,12,19H,7H2,1-2H3 |
InChI Key |
FIJOWYBXKKSBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(C1=CNC2=CC=CC=C21)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-5-[(3E)-penta-1,3-dien-3-yl]-2-phenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B13110133.png)




![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-methylpyrazine-2-carboxamide](/img/structure/B13110149.png)





